3,5-Dihydroxybenzenesulfonic acid
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Overview
Description
3,5-dihydroxybenzenesulfonic acid is a dihydroxybenzenesulfonic acid that is resorcinol in which the hydrogen meta- to both of the hydroxy groups is replaced by a sulfonic acid group. It has a role as a metabolite. It derives from a resorcinol.
Scientific Research Applications
Chromogenic Detection System
3,5-Dihydroxybenzenesulfonic acid was used in an improved chromogenic detection system for the enzyme oxidation of uric acid, facilitating a direct method for assaying uric acid in biological fluids. This system provided a reliable, simple, rapid, and adaptable assay for both manual and automated procedures (Fossati & Prencipe, 2010).
Synthesis of Metal-Organic Frameworks (MOFs)
This compound plays a role in the synthesis of metal-organic frameworks (MOFs) with enhanced acidity. It was used to create thermally robust MOFs with copper(II) centers, demonstrating significant thermal stability up to 400°C (Mietrach et al., 2009).
Energy Storage Applications
This compound derivatives are considered promising for energy storage in electrochemical power sources like metal-ion batteries due to their redox behavior and complexation properties. A specific derivative was synthesized, demonstrating potential for industrial production (Rubicheva & Lukyanov, 2022).
Electrochemical Degradation Studies
In environmental research, the electrochemical oxidation of aromatic amines, including derivatives of this compound, was studied using boron-doped diamond electrodes. This research contributes to understanding the treatment of wastewater containing these compounds (Pacheco et al., 2011).
Properties
Molecular Formula |
C6H6O5S |
---|---|
Molecular Weight |
190.18 g/mol |
IUPAC Name |
3,5-dihydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H6O5S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) |
InChI Key |
KYBQHRJTFDLLFL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)S(=O)(=O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)S(=O)(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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